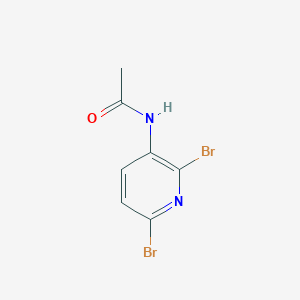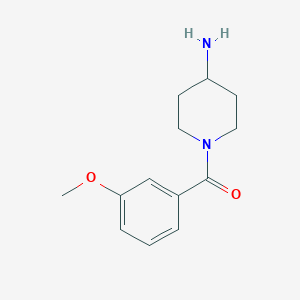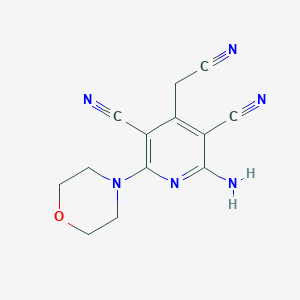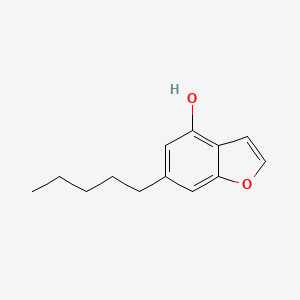
4-Benzofuranol, 6-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzofuranol, 6-pentyl-: est un dérivé du benzofurane, un composé hétérocyclique constitué d'un noyau benzène et d'un noyau furane fusionnés. Les dérivés du benzofurane sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. Le composé 4-Benzofuranol, 6-pentyl- se caractérise par la présence d'un groupe hydroxyle en position quatre et d'un groupe pentyle en position six du noyau benzofurane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 4-Benzofuranol, 6-pentyl- implique généralement la construction du noyau benzofurane suivie de l'introduction des groupes hydroxyle et pentyle. Une méthode courante est la cyclisation de 2-hydroxyphénylcétones avec des agents alkylants appropriés en conditions basiques. Les conditions réactionnelles impliquent souvent l'utilisation de bases fortes telles que l'hydrure de sodium ou le tert-butylate de potassium dans des solvants aprotiques comme le diméthylsulfoxyde ou le tétrahydrofurane.
Méthodes de production industrielle : La production industrielle de dérivés du benzofurane, y compris le 4-Benzofuranol, 6-pentyl-, utilise souvent des procédés catalytiques pour améliorer le rendement et la sélectivité. Des catalyseurs tels que des complexes de palladium ou de cuivre sont utilisés dans des réactions de couplage croisé pour introduire le groupe pentyle. Le groupe hydroxyle peut être introduit par des réactions d'oxydation sélective en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-Benzofuranol, 6-pentyl- subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes en utilisant des agents oxydants comme le trioxyde de chrome ou le permanganate de potassium.
Réduction : Le composé peut être réduit pour former des alcools ou des alcanes en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions usuels :
Oxydation : Trioxyde de chrome dans l'acide acétique, permanganate de potassium dans l'eau.
Réduction : Hydrure de lithium et d'aluminium dans l'éther, borohydrure de sodium dans le méthanol.
Substitution : Brome dans le tétrachlorure de carbone, acide nitrique dans l'acide sulfurique.
Produits principaux :
Oxydation : Formation de benzofuranones ou de benzofuranaldéhydes.
Réduction : Formation de benzofuranols ou de benzofuranes.
Substitution : Formation de benzofuranes halogénés ou nitrés.
4. Applications de la recherche scientifique
Le 4-Benzofuranol, 6-pentyl- a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme unité de base dans la synthèse de molécules organiques complexes et de polymères.
Biologie : Étudié pour ses propriétés antimicrobiennes et antivirales potentielles.
Médecine : Enquête sur son potentiel en tant qu'agent anti-inflammatoire et anticancéreux.
Industrie : Utilisé dans la production de colorants, de parfums et de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du 4-Benzofuranol, 6-pentyl- implique son interaction avec diverses cibles moléculaires et voies. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, influençant ainsi leur activité. Le groupe pentyle peut améliorer la lipophilie du composé, lui permettant d'interagir avec les membranes lipidiques et les protéines. Ces interactions peuvent moduler l'activité enzymatique, la liaison des récepteurs et les voies de transduction du signal, conduisant aux effets biologiques du composé.
Applications De Recherche Scientifique
6-Pentylbenzofuran-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research has indicated its potential use in developing drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-pentylbenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. For instance, it may inhibit enzymes like carbonic anhydrase and tyrosinase, affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Composés similaires :
- 4-Benzofuranol, 2-méthyl-6-pentyl-
- 4-Benzofuranol, 6-hexyle-
- 4-Benzofuranol, 6-butyle-
Comparaison : Le 4-Benzofuranol, 6-pentyl- est unique en raison du positionnement spécifique des groupes hydroxyle et pentyle, qui influencent sa réactivité chimique et son activité biologique. Comparé à des composés similaires, il peut présenter des propriétés pharmacocinétiques différentes, telles que l'absorption, la distribution, le métabolisme et l'excrétion, en raison de la longueur et de la ramification de la chaîne alkyle.
Propriétés
Numéro CAS |
56157-25-6 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
6-pentyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-5-10-8-12(14)11-6-7-15-13(11)9-10/h6-9,14H,2-5H2,1H3 |
Clé InChI |
HAJLYUGHDYPYBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C2C=COC2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



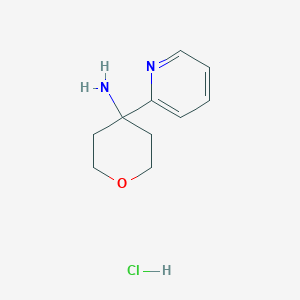


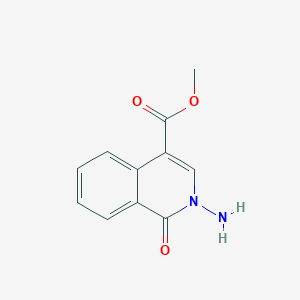

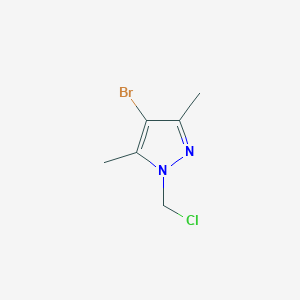

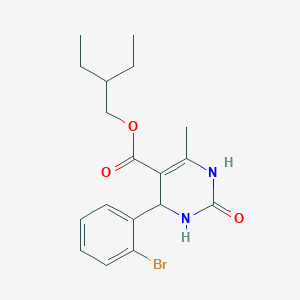
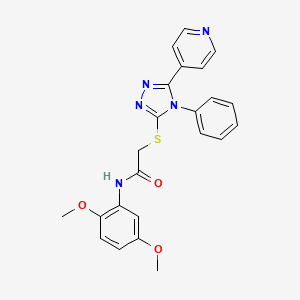
![(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)
